

Spectroscopic Analysis of (5-Iodopyridin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Iodopyridin-3-yl)methanol

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Introduction

(5-Iodopyridin-3-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of the iodo- and hydroxymethyl-functionalities on the pyridine ring offers multiple reaction sites for derivatization. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and for tracking its transformation in chemical reactions. This technical guide provides a summary of the available spectroscopic data for **(5-Iodopyridin-3-yl)methanol**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of detailed, experimentally-derived spectroscopic data for **(5-Iodopyridin-3-yl)methanol**. While the compound is commercially available from several suppliers, analytical data such as NMR, IR, and MS spectra are not consistently provided. This guide is therefore based on typical spectroscopic values for similar pyridine and iodinated aromatic compounds, and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **(5-Iodopyridin-3-yl)methanol**, both ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the pyridine ring and the presence of the methanol group.

^1H NMR (Proton NMR)

The proton NMR spectrum of **(5-Iodopyridin-3-yl)methanol** is expected to show distinct signals for the aromatic protons and the methylene protons of the methanol group.

Table 1: Predicted ^1H NMR Spectral Data for **(5-Iodopyridin-3-yl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet (or narrow triplet)	1H	H-2
~8.3	Singlet (or narrow triplet)	1H	H-6
~7.9	Singlet (or narrow triplet)	1H	H-4
~4.7	Singlet	2H	$-\text{CH}_2\text{OH}$
Variable	Broad Singlet	1H	$-\text{OH}$

Experimental Protocol (General): A sample of **(5-Iodopyridin-3-yl)methanol** would be dissolved in a deuterated solvent, typically Chloroform-d (CDCl_3) or Dimethyl Sulfoxide-d₆ (DMSO-d_6), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Spectral Data for **(5-Iodopyridin-3-yl)methanol**

Chemical Shift (δ , ppm)	Assignment
~155	C-6
~150	C-2
~145	C-4
~138	C-3
~95	C-5 (bearing Iodine)
~62	-CH ₂ OH

Experimental Protocol (General): The ^{13}C NMR spectrum would be obtained using the same sample prepared for ^1H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(5-Iodopyridin-3-yl)methanol** would be characterized by absorptions corresponding to the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for **(5-Iodopyridin-3-yl)methanol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH ₂)
1600-1550	Medium to Strong	C=C and C=N stretching (pyridine ring)
1450-1400	Medium	C=C and C=N stretching (pyridine ring)
1050-1000	Strong	C-O stretch (primary alcohol)

Experimental Protocol (General): The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **(5-Iodopyridin-3-yl)methanol**

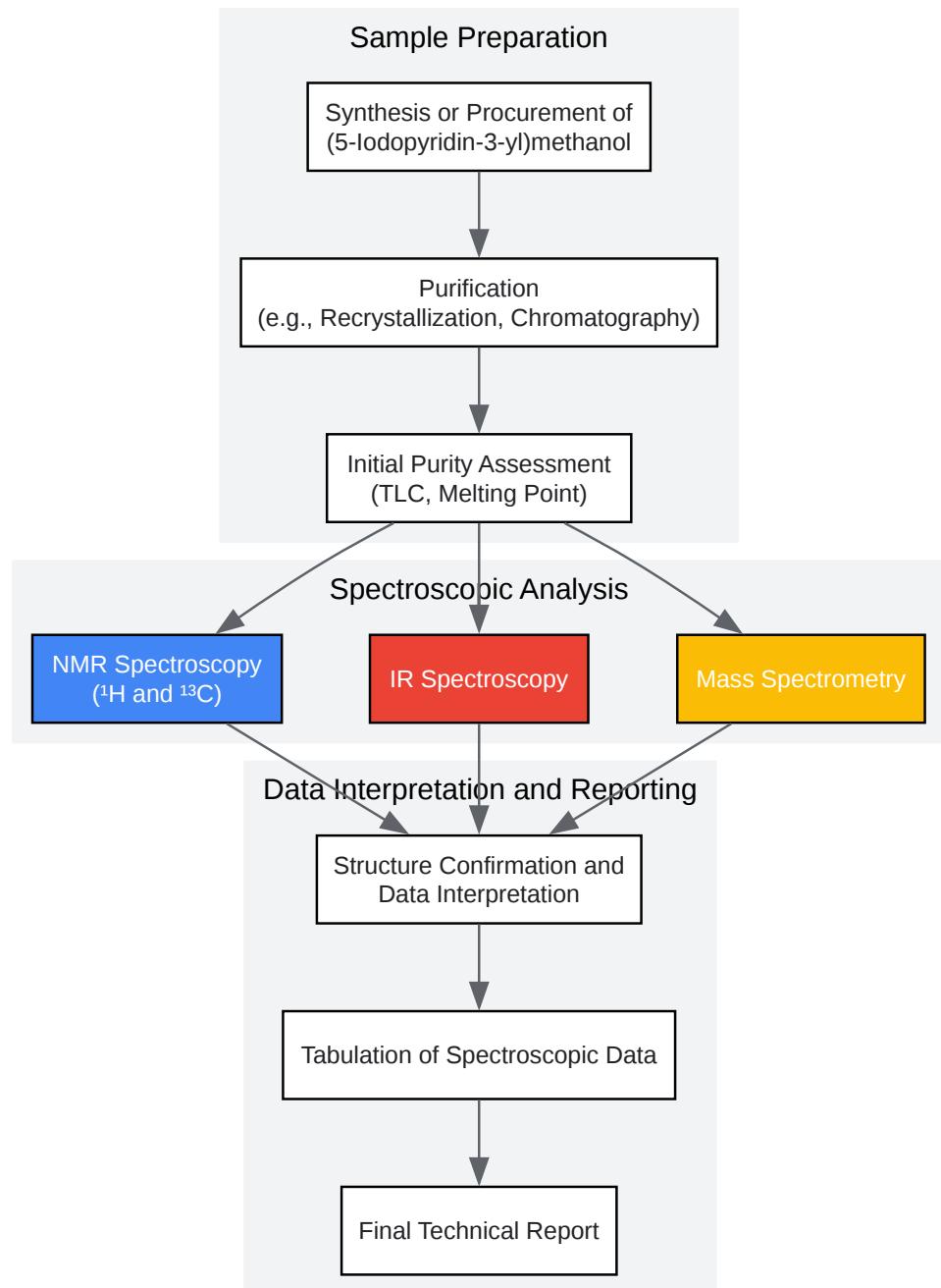
m/z (Mass-to-Charge Ratio)	Interpretation
235	$[M]^+$, Molecular ion
204	$[M - CH_2OH]^+$
108	$[M - I]^+$
78	Pyridine fragment

Experimental Protocol (General): A mass spectrum could be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized or purchased sample of **(5-Iodopyridin-3-yl)methanol** is outlined below.

Workflow for Spectroscopic Characterization of (5-Iodopyridin-3-yl)methanol

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com